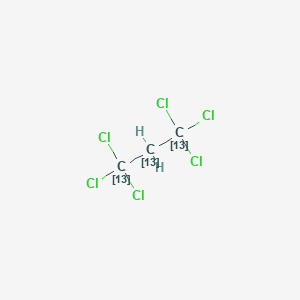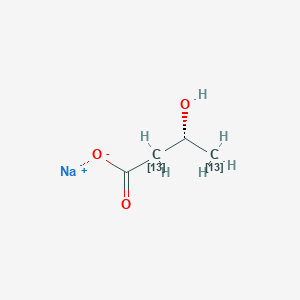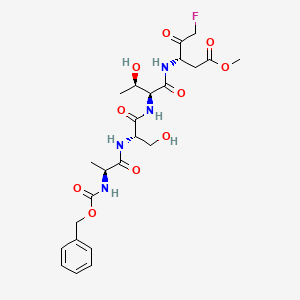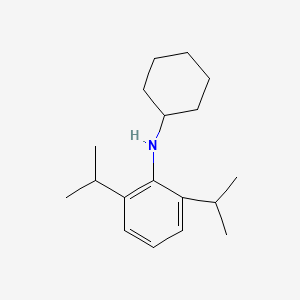
2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole is a synthetic organic compound belonging to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide under basic conditions to form 1,3,4-thiadiazole-2-thiol.
Substitution Reactions: The thiol group on the thiadiazole ring is then substituted with 4-fluorobenzyl chloride and 3-methoxybenzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. This step involves nucleophilic substitution reactions where the thiol group attacks the benzyl chloride, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity, using industrial reactors and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-Fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride to potentially modify the benzyl groups.
Substitution: The benzyl groups can be further substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Benzyl chlorides, sodium hydride, potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Modified benzyl derivatives.
Substitution: Various substituted thiadiazoles depending on the reagents used.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.
Biology: Thiadiazoles have been studied for their biological activities, including antimicrobial, antifungal, and anticancer properties. This compound could be investigated for similar activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole would depend on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modifying their activity. The fluorobenzyl and methoxybenzyl groups could enhance its binding affinity to specific molecular targets, influencing pathways involved in cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-Chlorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole
- 2-((4-Fluorobenzyl)thio)-5-((3-methylbenzyl)thio)-1,3,4-thiadiazole
- 2-((4-Fluorobenzyl)thio)-5-((3-ethoxybenzyl)thio)-1,3,4-thiadiazole
Uniqueness
The presence of both fluorobenzyl and methoxybenzyl groups in 2-((4-fluorobenzyl)thio)-5-((3-methoxybenzyl)thio)-1,3,4-thiadiazole makes it unique compared to other similar compounds. These groups can significantly influence its chemical reactivity and biological activity, potentially offering advantages in specific applications such as drug development or material science.
Properties
CAS No. |
477329-13-8 |
|---|---|
Molecular Formula |
C17H15FN2OS3 |
Molecular Weight |
378.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-5-[(3-methoxyphenyl)methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C17H15FN2OS3/c1-21-15-4-2-3-13(9-15)11-23-17-20-19-16(24-17)22-10-12-5-7-14(18)8-6-12/h2-9H,10-11H2,1H3 |
InChI Key |
PWORQVBVCQZEFW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CSC2=NN=C(S2)SCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Amino-4-{2-[(2,4-dichlorobenzyl)oxy]-3-ethoxyphenyl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12054816.png)
![N-(2-bromo-4,6-difluorophenyl)-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12054820.png)





![6-{(5Z)-5-[(2-methyl-2H-chromen-3-yl)methylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoic acid](/img/structure/B12054855.png)

![N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}-2-(thiophen-2-yl)acetohydrazide](/img/structure/B12054863.png)
![bis[2-(dimethylamino)phenyl]azanide;chloronickel](/img/structure/B12054864.png)

![(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy]propanoic acid](/img/structure/B12054873.png)
![[4-[2-(Diethylamino)ethylcarbamoyl]phenyl]boronic acid](/img/structure/B12054875.png)
